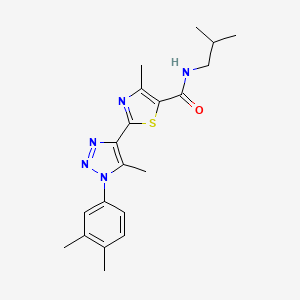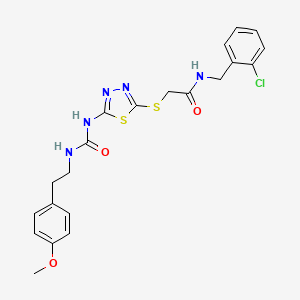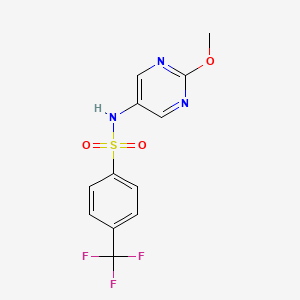
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1. Endothelin Receptor Antagonism in Treating Cerebral Vasospasm
A study investigated the effectiveness of endothelin (ET) receptor antagonists, including bosentan - a compound structurally related to N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide, in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH). The research demonstrated that oral administration of these antagonists reduced the magnitude of arterial constriction, indicating potential applications in treating SAH-induced vasospasm in humans (Zuccarello et al., 1996).
2. Photodynamic Therapy Applications in Cancer Treatment
In a 2020 study, a new zinc phthalocyanine with benzenesulfonamide derivative groups, resembling the structure of N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide, was synthesized. This compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a potential candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
3. Antiproliferative Activity Against Tumor Cell Lines
A study focused on the synthesis of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which are structurally related to the compound . These derivatives showed potent antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cell lines. This suggests the potential use of such compounds in the development of new anticancer agents (Motavallizadeh et al., 2014).
Propriétés
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3S/c1-21-11-16-6-9(7-17-11)18-22(19,20)10-4-2-8(3-5-10)12(13,14)15/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBJYNPEIMAUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)
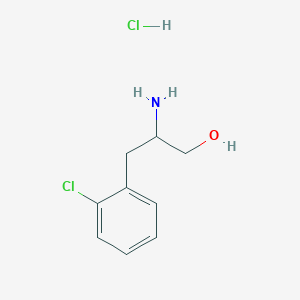
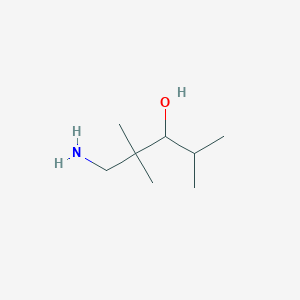


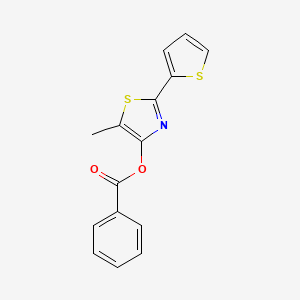
![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)
![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)
![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)
